An In-depth Technical Guide to 1,1,3-Trichloroacetone: Chemical Properties and Structure
An In-depth Technical Guide to 1,1,3-Trichloroacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1,3-trichloroacetone (CAS No. 921-03-9). It is a vital chemical intermediate, notably in the synthesis of pharmaceuticals such as folic acid. This document consolidates critical data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and key reactions, and includes visualizations of experimental workflows and reaction mechanisms to support research and development activities.
Chemical Identity and Structure
1,1,3-Trichloroacetone is a halogenated ketone.[1] Its structure, featuring three chlorine atoms on an acetone (B3395972) backbone, imparts significant reactivity, making it a versatile reagent in organic synthesis.[2]
Table 1: Chemical Identification of 1,1,3-Trichloroacetone
| Identifier | Value |
| IUPAC Name | 1,1,3-trichloropropan-2-one[1] |
| CAS Number | 921-03-9[1] |
| Molecular Formula | C₃H₃Cl₃O[1] |
| SMILES String | ClCC(=O)C(Cl)Cl[3] |
| InChI Key | ZWILTCXCTVMANU-UHFFFAOYSA-N[3] |
| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[3] |
Physicochemical Properties
1,1,3-Trichloroacetone is a colorless to light yellow liquid with a pungent, lachrymatory odor.[4] It is combustible and should be handled with appropriate safety precautions.
Table 2: Physicochemical Properties of 1,1,3-Trichloroacetone
| Property | Value |
| Molecular Weight | 161.41 g/mol [3] |
| Appearance | Colorless to light yellow liquid[5] |
| Density | 1.512 g/mL at 20 °C[3] |
| Melting Point | 9-11 °C[3] |
| Boiling Point | 88-90 °C at 76 mmHg[3] |
| Solubility | Poorly soluble in water; soluble in many organic solvents such as ethanol, acetone, chloroform, methanol, petroleum ether, and hexane.[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,1,3-trichloroacetone.
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¹H NMR: Spectral data is available and can be used to confirm the proton environment in the molecule.[1]
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¹³C NMR: The carbon spectrum provides information on the three distinct carbon atoms in the structure.[6]
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group and carbon-chlorine bonds.[4]
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Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[7]
Experimental Protocols
Synthesis of 1,1,3-Trichloroacetone via Chlorination of Dichloroacetone
This protocol describes a method for preparing 1,1,3-trichloroacetone by the chlorination of a dichloroacetone mixture.[5]
Materials:
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Dichloroacetone mixture (containing 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone)
-
Trichloroisocyanuric acid
-
Methanesulfonic acid
-
2500 mL three-necked flask
Procedure:
-
Add 500 g of the dichloroacetone mixture and 25 g of methanesulfonic acid to the three-necked flask.
-
Heat the reaction mixture and maintain the internal temperature at 115-120°C.
-
Add 100 g of trichloroisocyanuric acid to the flask over 10 minutes.
-
Maintain the temperature for 30 minutes after the addition.
-
Sequentially add 50 g, 25 g, and 12.5 g of trichloroisocyanuric acid, with a 30-minute stirring period at temperature after each addition.
-
Upon completion, the reaction is stopped. The product can be purified by distillation.
Caption: Synthesis workflow for 1,1,3-trichloroacetone.
Nucleophilic Substitution Reaction of 1,1,3-Trichloroacetone
This protocol details a nucleophilic substitution reaction using 1,1,3-trichloroacetone as the electrophile.[2]
Materials:
-
1-phenyl-5-mercaptotetrazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
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1,1,3-Trichloroacetone
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Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution
-
Ethyl acetate (B1210297)
-
Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF, add NaH (224 mg, 5.62 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 15 minutes.
-
Slowly add a solution of 1,1,3-trichloroacetone (1 mL, 5.62 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.
-
Continue stirring at 0°C for an additional hour.
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Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.
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Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Combine the organic extracts and wash with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain the target product.
Caption: Nucleophilic substitution reaction workflow.
Reactivity and Applications
The presence of three chlorine atoms makes 1,1,3-trichloroacetone a potent electrophile, susceptible to nucleophilic attack.[8] This reactivity is fundamental to its primary application as a key intermediate in the synthesis of folic acid (Vitamin B9).[2][5] It serves as a building block in the construction of the pteridine (B1203161) ring system of folic acid.[9]
Beyond its role in pharmaceutical synthesis, its reactivity allows for a range of chemical transformations, making it a valuable intermediate in the production of agrochemicals and other fine chemicals.[8]
Biological Activity and Signaling Pathways
Currently, there is no evidence in the reviewed literature to suggest that 1,1,3-trichloroacetone is directly involved in biological signaling pathways. Its primary significance in the life sciences is as a synthetic precursor to biologically active molecules like folic acid. It has been reported to be a direct-acting mutagen in the Ames/Salmonella assay.[3]
Safety and Handling
1,1,3-Trichloroacetone is classified as toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, must be worn when handling this chemical. It should be stored in a well-ventilated place and the container kept tightly closed.
Conclusion
1,1,3-Trichloroacetone is a chemical of significant industrial importance, primarily due to its role as a precursor in the synthesis of folic acid. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable tool for synthetic chemists. This guide provides essential data and protocols to support the safe and effective use of 1,1,3-trichloroacetone in research and development.
References
- 1. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,1,3-Trichloroacetone(921-03-9) IR Spectrum [m.chemicalbook.com]
- 5. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1,1,3-Trichloroacetone(921-03-9) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN103896945B - Simple and convenient folic acid environment-friendly production method - Google Patents [patents.google.com]
